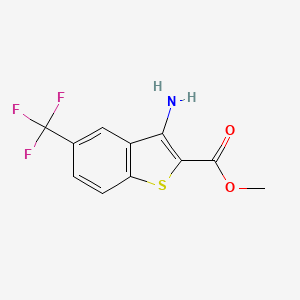

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a trifluoromethyl group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and ester groups provide sites for further functionalization .

Properties

IUPAC Name |

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLYZPBYHYGQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

The synthesis employs 2-fluoro-5-(trifluoromethyl)benzonitrile as the starting material, which undergoes cyclization with methyl thioglycolate in the presence of triethylamine (TEA) as a base. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 130°C |

| Microwave irradiation | 20 minutes |

| Molar ratio (TEA:substrate) | 3.1:1 |

| Yield | 88% |

The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the benzothiophene core.

Stepwise Synthesis and Mechanistic Insights

Detailed Reaction Procedure

- Base Activation : Triethylamine deprotonates methyl thioglycolate, generating a thiolate nucleophile.

- Nucleophilic Attack : The thiolate attacks the 2-position of 2-fluoro-5-(trifluoromethyl)benzonitrile, displacing the fluoride ion.

- Cyclization : Intramolecular attack by the nitrile group forms the benzothiophene ring, accompanied by tautomerization to stabilize the aromatic system.

- Workup : The reaction mixture is quenched in ice-water, precipitating the crude product, which is purified via recrystallization or chromatography.

Structural Confirmation

Post-synthesis characterization includes:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.67 (1H, bs, NH$$2$$), 8.09 (1H, d, J = 8.5 Hz), 7.79 (1H, d, J = 8.5 Hz), 3.86 (3H, s, OCH$$_3$$).

- IR Spectroscopy : Peaks at 3468 cm$$^{-1}$$ (N–H stretch) and 1664 cm$$^{-1}$$ (C=O stretch) confirm functional groups.

Comparative Analysis of Substituted Benzonitrile Substrates

The microwave method’s generality was tested with substituted benzonitriles (Table 1). Electron-withdrawing groups (e.g., –CF$$_3$$) enhance reactivity by increasing the electrophilicity of the aromatic ring.

Table 1: Substrate Scope for Microwave-Assisted Benzothiophene Synthesis

| Starting Benzonitrile | Product | Yield (%) |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl) | Target compound | 88 |

| 5-Bromo-2-fluoro | 5-Bromo derivative | 92 |

| 2-Fluoro-5-nitro | 5-Nitro derivative | 94 |

| 4-Fluoro-[1,1'-biphenyl]-3-carbonitrile | 5-Phenyl derivative | 78 |

The –CF$$3$$ group’s strong electron-withdrawing nature accelerates cyclization compared to –Br or –NO$$2$$ groups, though steric effects in biphenyl derivatives reduce yields.

Advantages Over Conventional Thermal Methods

Microwave irradiation offers distinct benefits:

- Time Efficiency : 20 minutes vs. 2–48 hours for thermal methods.

- Yield Improvement : 88% vs. 50–70% in traditional syntheses.

- Reduced Byproducts : Controlled heating minimizes decomposition.

Scalability and Industrial Relevance

While the reported synthesis is laboratory-scale, scalability considerations include:

- Solvent Choice : DMSO’s high boiling point (189°C) permits reflux conditions without pressurization.

- Purification : Simple precipitation avoids costly chromatography for industrial production.

- Safety : Microwave reactors mitigate explosion risks associated with exothermic cyclizations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

- Key Difference : Ethyl ester instead of methyl.

- Applications : Similar to the methyl variant, used in drug discovery for its trifluoromethyl-enhanced bioavailability .

Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate

- Key Difference : Fluoro substituent replaces trifluoromethyl.

- Impact : The smaller, less electronegative fluorine reduces steric bulk and lipophilicity (logP = 2.99 vs. higher for CF3). This may lower binding affinity in hydrophobic targets but improve aqueous solubility (PSA = 80.56 Ų) .

- Molecular Weight : 225.24 g/mol (vs. ~315–355 g/mol for CF3 analogs).

Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

- Key Difference : Bromophenyl substituent instead of CF3.

- This enhances interactions with aromatic residues in proteins but may reduce solubility .

Heterocyclic and Functional Group Modifications

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

- Key Difference : Thienyl group replaces CF3.

- Lower molecular weight (239.31 g/mol) suggests faster metabolic clearance .

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

- Key Difference : Pyrrole substituent at position 3.

- Impact : The pyrrole ring enables hydrogen bonding, improving target engagement in biological systems. The ethyl ester further modifies pharmacokinetics compared to methyl analogs .

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate

- Key Difference: Boc-protected amino group and trifluoro-hydroxyethyl substituent.

- Impact: The Boc group stabilizes the amino site against undesired reactions, while the hydroxyl group increases polarity (PSA = ~80–100 Ų), enhancing solubility for aqueous-phase applications .

Core Structure Variations

Methyl 3-amino-5-(trifluoromethyl)benzoate

- Key Difference : Benzene core instead of benzothiophene.

Tabulated Comparison of Key Properties

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS No. 1609256-10-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core with an amino group and a trifluoromethyl substituent, which contribute to its unique chemical properties. The molecular formula is , and its structure is illustrated below:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines. For instance, the compound exhibited an IC50 value of less than 9 μM against HCT116 cells, indicating potent activity against colorectal cancer cells .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | <9 |

| A549 | 24–57 |

| MCF-7 | 20–30 |

The mechanism of action appears to involve the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are crucial for cancer cell proliferation and survival .

2. Anti-inflammatory Activity

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. This compound may modulate inflammatory cytokines and inhibit key enzymes involved in inflammation, such as COX and LOX .

Case Study: In Vivo Anti-inflammatory Effects

In animal models, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) when administered at doses of 20 mg/kg . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound's ability to inhibit EGFR signaling contributes to its antiproliferative effects in cancer cells.

- Cytokine Modulation : It may downregulate the expression of pro-inflammatory cytokines through the inhibition of NF-ĸB activation.

- Enzyme Inhibition : The compound shows inhibitory effects on COX and LOX enzymes, which are crucial in the inflammatory response .

Q & A

Q. Table 1: Structural Analogs and Bioactivity

| Compound | Modification | Bioactivity Impact | Source |

|---|---|---|---|

| Methyl 3-(3-fluorobenzamido) derivative | Fluorinated benzamide | Enhanced lipophilicity | |

| Methyl 3-amino-1-benzothiophene | No trifluoromethyl | Reduced metabolic stability | |

| Ethyl trifluoromethyl analog | Ethyl ester | Altered pharmacokinetics |

Q. Table 2: Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide, CuI, 100°C | 60–75% |

| Esterification | Methanol, H₂SO₄, reflux | 85–90% |

| Purification | Silica gel chromatography (EtOAc/hexane) | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.